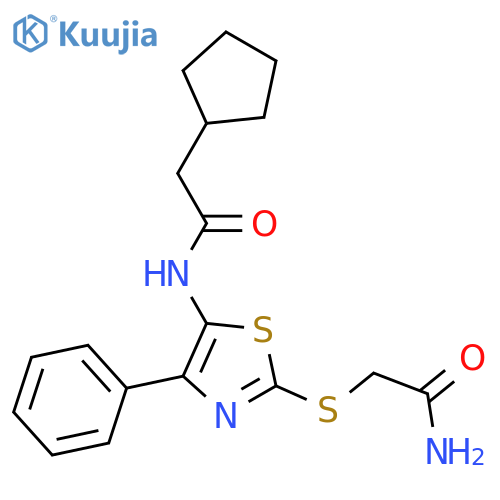Cas no 946210-63-5 (2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide)

946210-63-5 structure
商品名:2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide
2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide
- AKOS024492701
- VU0631853-1
- 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide
- 946210-63-5
- N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-cyclopentylacetamide
- F5034-0281
- N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-cyclopentylacetamide
-
- インチ: 1S/C18H21N3O2S2/c19-14(22)11-24-18-21-16(13-8-2-1-3-9-13)17(25-18)20-15(23)10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H2,19,22)(H,20,23)
- InChIKey: OLBXUMDLPBZREL-UHFFFAOYSA-N
- ほほえんだ: C(NC1SC(SCC(N)=O)=NC=1C1=CC=CC=C1)(=O)CC1CCCC1
計算された属性
- せいみつぶんしりょう: 375.10751927g/mol
- どういたいしつりょう: 375.10751927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5034-0281-10μmol |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-2mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-50mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-75mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-10mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-100mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 100mg |
$248.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-1mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-20μmol |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-3mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0281-4mg |
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide |
946210-63-5 | 4mg |
$66.0 | 2023-09-10 |
2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
946210-63-5 (2-{5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-ylsulfanyl}acetamide) 関連製品
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量